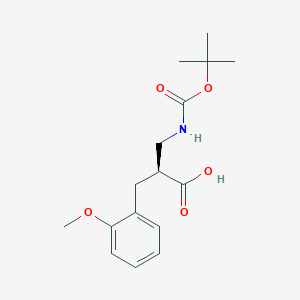

Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid

Description

Boc-(S)-3-Amino-2-(2-methoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 2-methoxybenzyl substituent at the β-carbon of the propanoic acid backbone. The Boc group enhances solubility and stability during synthetic processes, while the 2-methoxybenzyl moiety may influence steric and electronic interactions in biological systems, such as enzyme binding .

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

(2S)-2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

InChI Key |

WZPMAEBPCWOYJK-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1OC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid typically involves:

- Starting from chiral amino acid precursors such as N-Boc-protected serine or derivatives.

- Selective methylation or benzylation of the hydroxyl or amino groups.

- Protection/deprotection steps to maintain stereochemical purity.

- Amidation or ester hydrolysis to introduce the carboxylic acid functionality.

Homogeneous Methylation of N-Boc-D-Serine to Prepare (R)-2-Boc-amino-3-methoxypropionic Acid

A patented method (CN102320993B) describes an efficient homogeneous methylation of N-Boc-D-serine to prepare (R)-2-t-butoxycarbonyl amino-3-methoxypropionic acid, a close structural analog relevant to the target compound. Key features include:

- Reagents: Methyl sulfate as methylating agent under alkaline conditions.

- Reaction Medium: Homogeneous phase medium composed of water and water-immiscible organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), dioxane, dimethyl sulfoxide (DMSO), acetonitrile, acetone, or methyl ethyl ketone.

- Catalysts: Crown ether-type phase transfer catalysts (e.g., 15-crown-5, 18-crown-6 ethers) to facilitate methylation.

- Conditions: Temperature range from -20 °C to 60 °C, preferably 0-5 °C, with vigorous stirring.

- Advantages: Higher yield and homogeneous reaction conditions improve scalability and reduce toxic solvent use compared to prior two-phase systems.

- Yield: Approximately 46% in prior art methods, with improvements in the homogeneous approach.

- Limitations: Requires careful pH control to avoid racemization and excess methyl sulfate consumption due to hydrolysis.

| Parameter | Details |

|---|---|

| Starting Material | N-Boc-D-serine |

| Methylating Agent | Dimethyl sulfate |

| Solvent System | Water + organic solvent (e.g., THF) |

| Catalyst | Crown ether-type phase transfer catalysts |

| Temperature | 0-5 °C preferred |

| Yield | ~46% (prior art); improved in homogeneous method |

| Advantages | Homogeneous reaction, less toxic solvents |

| Challenges | pH control, racemization risk, methyl sulfate usage |

This method is directly relevant for preparing the 3-methoxy substituted intermediate, which can be further transformed into the 2-(2-methoxybenzyl) derivative by subsequent benzylation or amidation steps.

Protection and Functional Group Manipulation Strategies

The synthesis of this compound often involves protecting group strategies to prevent side reactions:

- Boc Protection: The tert-butoxycarbonyl group protects the amino function, preventing unwanted reactions during methylation or benzylation.

- MOM (Methoxymethyl) Protection: Used in related syntheses to protect α-amino groups, enabling selective reactions on β-amino or hydroxyl groups.

- Trityl Protection: S-Trityl protection of thiol groups in cysteine derivatives is employed in related syntheses to improve reaction selectivity.

- Deprotection: Acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) are used for Boc removal, though care is needed to avoid side reactions such as esterification.

These strategies allow the stepwise construction of the target molecule with control over stereochemistry and functional group compatibility.

Benzylation and Amination Steps

To introduce the 2-methoxybenzyl substituent at the 2-position of the propanoic acid backbone, synthetic routes typically involve:

- Mesylation of Hydroxyl Groups: Conversion of hydroxyl groups to good leaving groups (mesylates) for nucleophilic substitution.

- Azide Displacement and Reduction: Nucleophilic substitution of mesylates with azide followed by catalytic hydrogenation to yield amines.

- Addition of Benzyl Groups: Alkylation using 2-methoxybenzyl halides or related electrophiles.

- Amidation: Coupling with benzylamine derivatives to form amides, often mediated by carbodiimide reagents or other coupling agents.

These steps require optimization of reaction conditions to maximize yield and minimize racemization or side reactions.

Alternative Synthetic Routes and Challenges

Other methods reported include:

- Two-Phase Methylation Systems: Utilizing toluene and sodium hydroxide aqueous solutions with quaternary ammonium salt phase transfer catalysts. These methods suffer from long reaction times, high methyl sulfate consumption, and toxic solvent use.

- Use of n-Butyl Lithium: A strong base used in some methylation reactions, but requires harsh conditions and poses safety concerns for large-scale production.

- Silver Suboxide and Methyl Iodide Methylation: Expensive reagents and severe reaction conditions limit industrial applicability.

The homogeneous methylation method described above addresses many of these drawbacks by using milder conditions and safer reagents.

Data Tables Summarizing Key Preparation Methods

| Method Description | Reagents & Catalysts | Solvent System | Temperature Range | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Homogeneous methylation of N-Boc-D-serine | Dimethyl sulfate, crown ethers | Water + THF or DMF | 0-5 °C | ~46-55 | Homogeneous, less toxic solvents | pH control needed, methyl sulfate hydrolysis |

| Two-phase methylation with phase transfer | Methyl sulfate, quaternary ammonium salts | Toluene + NaOH solution | Ambient to 60 °C | 40-50 | Established method | Toxic solvents, long reaction time, racemization risk |

| Silver suboxide & methyl iodide methylation | Silver suboxide, methyl iodide | Alcoholic solvents | Ambient to reflux | 40-50 | Good yield | Expensive, severe conditions |

| Benzylation via mesylate displacement | Mesyl chloride, azide, H2/Pd-C | Methanol, ethanol | 0-60 °C | 60-80 | High selectivity | Multi-step, sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution Reactions: The methoxybenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or acids and reduction to form alcohols or amines.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Deprotection: Yields the free amine.

Substitution: Yields various substituted derivatives.

Oxidation: Yields ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Scientific Research Applications

While the specific compound "Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid" is not directly detailed in the provided search results, related compounds and their applications in scientific research can provide relevant insights. Here's a summary of applications based on the search results:

Pharmaceutical Development: Compounds with structural similarities to neurotransmitters, such as Boc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid, are used as building blocks in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders . N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is also an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .

Peptide Synthesis: Both Boc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid and N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid are commonly used in solid-phase peptide synthesis. They provide protective groups that enhance the stability and yield of peptide chains, making them essential for researchers in biochemistry and molecular biology . N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid allows researchers to create complex peptides with improved stability and bioactivity . Similarly, Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is used in the synthesis of peptides and other complex organic molecules.

Drug Formulation: Boc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid can be incorporated into drug formulations to improve solubility and bioavailability, which is crucial for enhancing the efficacy of therapeutic agents . N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid's unique structure makes it suitable for developing novel drug delivery systems, improving the solubility and bioavailability of therapeutic agents .

Bioconjugation: N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid can be employed in bioconjugation techniques, facilitating the attachment of drugs to antibodies or other biomolecules, which is crucial for targeted therapy .

Research in Chemical Biology: Boc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid plays a significant role in studying protein interactions and enzyme activities, offering insights into biological processes that can lead to new therapeutic strategies . Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is employed in the study of enzyme-substrate interactions and protein modifications.

Analytical Chemistry: N-Boc-3-(S)-amino-2-(S)-hydroxy-3-(4-methoxyphenyl)propionic acid is also utilized in analytical methods, such as chromatography, to separate and identify various biomolecules, aiding in quality control and research applications .

Other Applications:

- Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is investigated for potential therapeutic applications, including drug development and is utilized in the production of pharmaceuticals and fine chemicals.

- 2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA) reports in vivo and in vitro neuronal activities of both enantiomers of IKM-159 prepared by enantioselective asymmetric synthesis .

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(2-methoxybenzyl)propanoic acid depends on its specific application In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, biological activity, and synthetic applications. Below is a detailed comparison:

Substituent Variations and Molecular Features

Research Implications and Limitations

Steric vs.

Chirality : The (S)-configuration at the α-carbon is critical for mimicking natural peptide substrates, as seen in SARS-CoV-2 protease inhibitors .

Synthetic Challenges: The compound’s synthesis likely requires multi-step protocols involving Boc protection, asymmetric alkylation, and purification via chromatography—similar to routes described for Boc-(R)-3-amino-2-(hydroxymethyl)propanoic acid .

Biological Activity

Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid is a chiral amino acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability during synthesis and manipulation. The methoxybenzyl group is believed to play a crucial role in modulating the compound's interaction with biological targets.

Molecular Formula: CHNO

Molecular Weight: 273.32 g/mol

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with glutamate receptors. Its structural features allow it to influence synaptic transmission and neuronal excitability, making it a candidate for further investigation in treating neurological disorders.

- Mechanism of Action: The methoxy group may enhance binding affinity to specific receptors, potentially leading to increased efficacy in modulating neurotransmitter activity.

Enzyme Interactions

This compound has been shown to interact with various enzymes involved in amino acid metabolism. These interactions can influence metabolic pathways, which may be beneficial in conditions such as metabolic syndrome or obesity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Neurotransmitter Modulation:

-

Antimicrobial Activity:

- In research focusing on antimicrobial properties, derivatives of Boc-amino acids were conjugated with other bioactive molecules, showing enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity was assessed using agar-well diffusion methods, revealing promising results for future therapeutic applications .

- Drug Delivery Systems:

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: What are the recommended synthetic routes for Boc-(S)-3-amino-2-(2-methoxybenzyl)propanoic acid in solid-phase peptide synthesis?

Methodological Answer:

The synthesis typically involves orthogonal protection strategies. The Boc (tert-butoxycarbonyl) group is introduced to protect the α-amino group, while the β-amino group is functionalized with the 2-methoxybenzyl moiety. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt to minimize racemization .

- Deprotection : The Boc group is removed under acidic conditions (e.g., TFA or HCl/dioxane), while the 2-methoxybenzyl group may require hydrogenolysis (H₂/Pd-C) .

- Purification : Reverse-phase HPLC or flash chromatography is recommended for isolating the product with >95% purity .

Basic: How should researchers mitigate risks during handling of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne dust is generated .

- Ventilation : Conduct reactions in fume hoods with local exhaust ventilation to control aerosol dispersion .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dust formation .

- Storage : Store in airtight containers at room temperature in a dry, dark environment to prevent degradation .

Advanced: What analytical techniques ensure enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and mobile phases containing hexane/isopropanol with 0.1% TFA. Monitor at 220 nm for optimal sensitivity .

- NMR Spectroscopy : Analyze -NMR splitting patterns of the methoxybenzyl aromatic protons to confirm stereochemical integrity .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values (e.g., [α] = +15° to +25° in methanol) .

Advanced: How does the 2-methoxybenzyl group influence reactivity in peptide coupling?

Methodological Answer:

The 2-methoxybenzyl group introduces steric hindrance and electronic effects:

- Steric Effects : The bulky substituent slows coupling kinetics, requiring extended reaction times or elevated temperatures. Pre-activation of carboxylates with OxymaPure® improves efficiency .

- Electronic Effects : The electron-donating methoxy group stabilizes intermediates during amide bond formation. However, it may reduce solubility in nonpolar solvents, necessitating DMF or DCM as reaction media .

Advanced: How to resolve data contradictions in pH-dependent stability studies?

Methodological Answer:

- Controlled Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS every 24 hours.

- Kinetic Analysis : Fit data to first-order decay models to calculate half-lives. For Boc derivatives, instability is typically observed at pH < 3 (acidic cleavage) or pH > 10 (base-catalyzed hydrolysis) .

- Mitigation : Store the compound in neutral buffers (pH 6–8) and avoid prolonged exposure to extreme pH during synthesis .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 30%–70%) to remove unreacted starting materials .

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for 12 hours to yield crystalline product .

- HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) gradients for high-purity isolation (>99%) .

Advanced: What are the challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

- Reaction Optimization : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., racemization) .

- Solvent Selection : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progression and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.